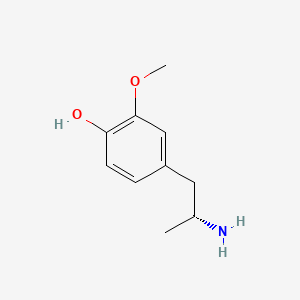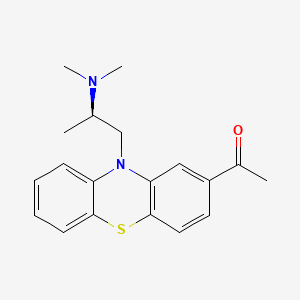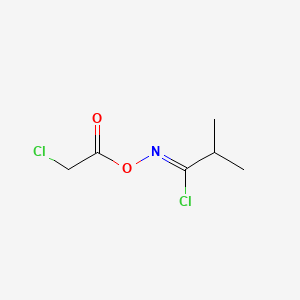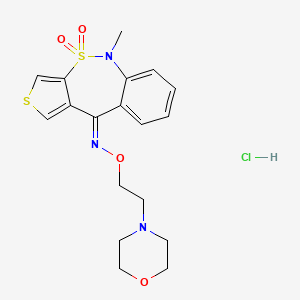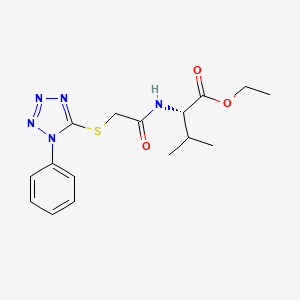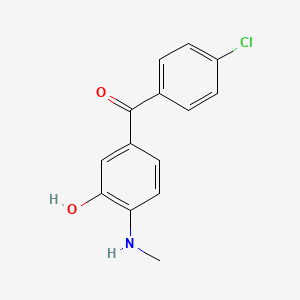
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a triazaspirodecane core, and is functionalized with a p-fluorophenyl group, a methylamino propyl chain, and a phenyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamine and ketone precursors under acidic or basic conditions to form the spirocyclic structure.
Functionalization with p-Fluorophenyl Group:
Attachment of the Methylamino Propyl Chain: This step involves the alkylation of the spirocyclic amine with a suitable alkyl halide, followed by methylation using methyl iodide or a similar reagent.
Introduction of the Phenyl Group: The phenyl group is typically introduced through Friedel-Crafts acylation or alkylation reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(4,4-bis(p-fluorophenyl)butyl)-1-phenyl-
- 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, hydrochloride
Uniqueness
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(3-(N-(p-fluorophenyl)-N-methylamino)propyl)-3-methyl-1-phenyl-, dihydrochloride is unique due to its specific combination of functional groups and the spirocyclic core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
102504-83-6 |
|---|---|
Fórmula molecular |
C24H33Cl2FN4O |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
8-[3-(4-fluoro-N-methylanilino)propyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN4O.2ClH/c1-26(21-11-9-20(25)10-12-21)15-6-16-28-17-13-24(14-18-28)23(30)27(2)19-29(24)22-7-4-3-5-8-22;;/h3-5,7-12H,6,13-19H2,1-2H3;2*1H |
Clave InChI |
GAWUJLOOQZCOJN-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2(C1=O)CCN(CC2)CCCN(C)C3=CC=C(C=C3)F)C4=CC=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
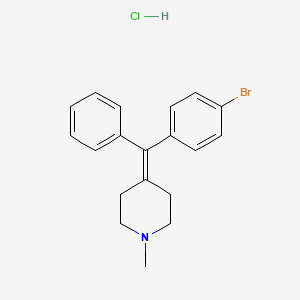
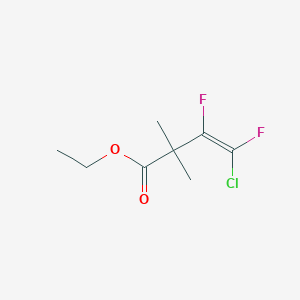
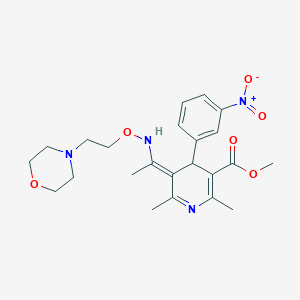
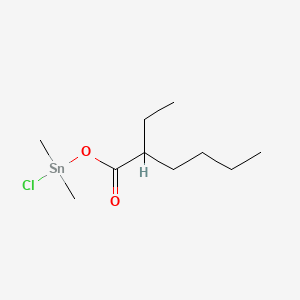
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
